molecular formula C5H5N3O2 B085077 6-Nitropyridin-3-amine CAS No. 14916-65-5

6-Nitropyridin-3-amine

Cat. No. B085077
CAS RN: 14916-65-5
M. Wt: 139.11 g/mol
InChI Key: PLQFCJIRQJGPHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 6-Nitropyridin-3-amine has been studied using various spectroscopic techniques. The structure-conformation relationships of derivatives like 2,6-bis-anilino-3-nitropyridines have been explored using 1H-NMR spectra and X-ray crystallography (Schmid et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 6-Nitropyridin-3-amine includes its ability to undergo various nucleophilic substitution reactions. For instance, 3-Nitropyridine has been used to synthesize N-(5-nitropyridin-2-yl) carboxamides via oxidative nucleophilic substitution of hydrogen (Amangasieva et al., 2018). Additionally, the compound participates in reactions leading to the formation of various substituted and functionalized pyridines.

Scientific Research Applications

Application 1: Synthesis of Protein Kinase Inhibitors

  • Summary of the Application: 6-Nitropyridin-3-amine is used in the synthesis of protein kinase inhibitors, specifically for the monopolar spindle 1 (MPS1) kinase. This kinase is a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
  • Methods of Application: The compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
  • Results or Outcomes: The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

Application 2: Synthesis of Organic Single Crystals

  • Summary of the Application: 6-Nitropyridin-3-amine is used in the synthesis of organic single crystals, specifically 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound .
  • Methods of Application: The 2A5NP4CBA was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .
  • Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .

Safety And Hazards

6-Nitropyridin-3-amine should be handled with care. Contact with skin and eyes should be avoided, and it should not be breathed in or ingested . If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

Future Directions

6-Nitropyridin-3-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . As such, it is likely to continue to be a subject of research and development in these fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

6-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQFCJIRQJGPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574444
Record name 6-Nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropyridin-3-amine

CAS RN

14916-65-5
Record name 6-Nitro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14916-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Baumgartner, C Eberle, F Diederich… - Helvetica chimica …, 2007 - Wiley Online Library
… N-(2-Methyl-4-{[(triisopropylsilyl)oxy]methyl}phenyl)-6-nitropyridin-3-amine (39). GP E started from [Pd2(dba)3] (196 mg, 0.21 mmol, 5 mol-%), BINAP (270 mg, 0.43 mmol, 10 mol-%), 5-…
Number of citations: 39 onlinelibrary.wiley.com
Y Hattori, S Matsuda, R Baba… - Journal of Medicinal …, 2021 - ACS Publications
… To a solution of 6-nitropyridin-3-amine (94 mg, 0.68 mmol) and DMAP (27.6 mg, 0.23 mmol) in pyridine (1 mL) was added a solution of acid chloride derivative in THF (1 mL) at 60 C. …
Number of citations: 6 pubs.acs.org
M Sun, C Wang, P Wang, Q Ye, Y Zhou, J Li… - Bioorganic & Medicinal …, 2023 - Elsevier
Acute myeloid leukemia (AML) is characterized by fast progression and low survival rates, in which Fms-like tyrosine kinase 3 (FLT3) receptor mutations have been identified as driver …
Number of citations: 3 www.sciencedirect.com

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